Cas no 637-88-7 (1,4-Cyclohexanedione)
1,4-Cyclohexanedione structure
1,4-Cyclohexanedione Properties
Names and Identifiers
-
- 1,4-Cyclohexanedione
- tetrahydro-p-benzoquinone
- 1,4-Cyclohexandion
- Cyclohexane-1,4-dione
- FT-0665352
- C08063
- SCHEMBL150852
- AI3-22410
- 1,4-Dioxocyclohexane
- EINECS 211-306-0
- BP-30065
- 1,4 cyclohexane dione
- Q2806566
- 1,4-Cyclohexanedione-2,2,3,3,5,5,6,6-d8
- 1,4-Cyclohexandione
- DTXSID6060929
- 3-METHYLURICACID
- NSC-7192
- bmse000513
- AKOS005146041
- NSC 7192
- FT-0606825
- MFCD00001606
- BJS27Z99AM
- 1,4-cyclohexane-dione
- CS-W011270
- SY002914
- InChI=1/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H
- Z877626718
- 1,4-Cyclohexanedione, purum, >=98.0% (GC)
- NSC7192
- UNII-BJS27Z99AM
- 1,4-Cyclohexanedione, Vetec(TM) reagent grade, 98%
- cyclohexane-1,4-quinone
- 1,4-Cyclohexanedione, 98%
- NS00035568
- EN300-58858
- A834527
- TETRAHYDROQUINONE
- Cyclohexan-1,4-dione
- CHEBI:28286
- PS-5321
- J-520151
- F11265
- 637-88-7
- 1,4-Cyclohexane-dione,97%
- DTXCID5044071
- DB-311515
- 1,4-Dioxocyclohexane; NSC 7192; Tetrahydroquinone;
- STK335618
- BBL027348
- 1,4Dioxocyclohexane
- HY-W010554
- +Expand
-
- MFCD00001606
- DCZFGQYXRKMVFG-UHFFFAOYSA-N
- 1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2
- O=C1CCC(=O)CC1
- 774152
Computed Properties
- 112.05200
- 0
- 2
- 0
- 112.052
- 8
- 98.5
- 0
- 0
- 0
- 0
- 0
- 1
- -0.6
- 4
- 0
- 34.1A^2
Experimental Properties
- 0.69860
- 34.14000
- 1.4570 (estimate)
- 132°C/20mmHg(lit.)
- 77-78.5 °C (lit.)
- Fahrenheit: 269.6 ° f < br / > Celsius: 132 ° C < br / >
- Soluble in methanol and ethanol.
- Colorless crystals.
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Soluble in water, ethanol, ether, acetone, benzene and chloroform.
- 1.0861
1,4-Cyclohexanedione Security Information
- 3
- S22;S24/25
- S22-S24/25
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- Warning
- Yes
- 8
1,4-Cyclohexanedione Customs Data
- 29142900
-
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,4-Cyclohexanedione Price
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1,4-Cyclohexanedione Related Literature
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1. Rapid synthesis of gold nanostructures with cyclic and linear ketonesWilliam J. Peveler,Ivan P. Parkin RSC Adv. 2013 3 21919
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M. Arsalan Ashraf,Julia Tan,Matthew G. Davidson,Steven Bull,Marc Hutchby,Davide Mattia,Pawel Plucinski React. Chem. Eng. 2019 4 27
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Janaka C. Gamekkanda,Abhijeet S. Sinha,John Desper,Marijana ?akovi?,Christer B. Aaker?y New J. Chem. 2018 42 10539
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4. Electronic structures of p-benzoquinone and cyclohexane-1,4-dione radical cations. Electron spin resonance studyHarish Chandra,Lynn Portwood,Martyn C. R. Symons J. Chem. Soc. Faraday Trans. 1 1989 85 1801
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5. 104. Experiments on the synthesis of substances related to the sterols. Part XXXVIII. Ethyl cyclohexane-1 : 4-dione-2-carboxylate and other intermediatesRobert Robinson,E. Seijo J. Chem. Soc. 1941 582
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6. Absorption of microwave radiation by solutions. Part 2.—Dielectric relaxation of (a) cyclohexane-1,4-dione and some cyclohexane-1,4-diols and (b) diphenyl and 0,0′-ditolyl sulphides, sulphoxides and sulphonesC. W. N. Cumper,R. F. Rossiter Trans. Faraday Soc. 1969 65 2900
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Heping Shi,Jiandong Yuan,Xiaohuan Wu,Xiuqing Dong,Li Fang,Yanqin Miao,Hua Wang,Fangqin Cheng New J. Chem. 2014 38 2368
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Andrea Hufendiek,Sophie Lingier,Filip E. Du Prez Polym. Chem. 2019 10 9
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Andrea Hufendiek,Sophie Lingier,Pieter Espeel,Stefaan De Wildeman,Filip E. Du Prez Polym. Chem. 2018 9 4789
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Do Sung Huh,Young Joon Kim,Hye Sook Kim,Jong Kon Kang,Jichang Wang Phys. Chem. Chem. Phys. 2003 5 3188
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